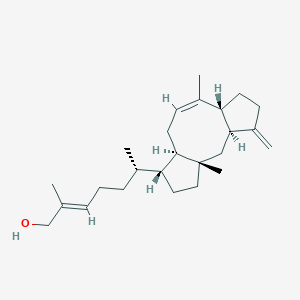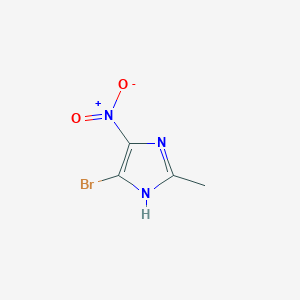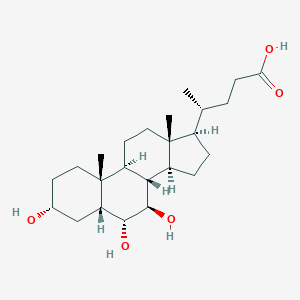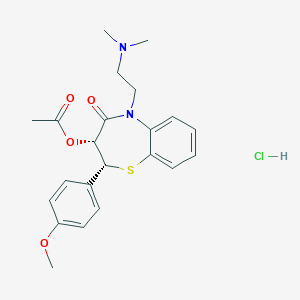
Ceroplastol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceroplastol is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a synthetic compound that is primarily used in laboratory experiments to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ceroplastol has been extensively researched for its potential applications in scientific research. It has been used in various laboratory experiments to study its effects on different biological systems. Some of the scientific research applications of Ceroplastol include:
1. Study of lipid metabolism: Ceroplastol has been used to study the effects of lipids on different biological systems.
2. Study of oxidative stress: Ceroplastol has been used to study the effects of oxidative stress on different biological systems.
3. Study of inflammation: Ceroplastol has been used to study the effects of inflammation on different biological systems.
Wirkmechanismus
The mechanism of action of Ceroplastol is not well understood. However, it is believed to work by modulating different biological pathways, including lipid metabolism, oxidative stress, and inflammation.
Biochemische Und Physiologische Effekte
Ceroplastol has been shown to have various biochemical and physiological effects on different biological systems. Some of these effects include:
1. Modulation of lipid metabolism: Ceroplastol has been shown to modulate lipid metabolism by increasing the levels of high-density lipoprotein (HDL) cholesterol and decreasing the levels of low-density lipoprotein (LDL) cholesterol.
2. Antioxidant effects: Ceroplastol has been shown to have antioxidant effects by reducing the levels of reactive oxygen species (ROS) in different biological systems.
3. Anti-inflammatory effects: Ceroplastol has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in different biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Ceroplastol has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Ceroplastol is a synthetic compound that can be easily purified, ensuring high purity levels for lab experiments.
2. Easy to use: Ceroplastol is easy to use in lab experiments, making it a popular choice for researchers.
3. Stable: Ceroplastol is a stable compound that can be stored for long periods without degradation.
Some of the limitations of Ceroplastol for lab experiments include:
1. Limited solubility: Ceroplastol has limited solubility in water, which can make it difficult to use in certain experiments.
2. Limited availability: Ceroplastol is not widely available, which can make it difficult to obtain for lab experiments.
3. Limited toxicity data: There is limited toxicity data available for Ceroplastol, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ceroplastol. Some of these directions include:
1. Study of its effects on different biological systems: More research is needed to understand the effects of Ceroplastol on different biological systems.
2. Study of its mechanism of action: More research is needed to understand the mechanism of action of Ceroplastol.
3. Development of new synthesis methods: New synthesis methods for Ceroplastol could improve its availability and make it easier to use in lab experiments.
4. Study of its potential therapeutic applications: More research is needed to understand the potential therapeutic applications of Ceroplastol.
Synthesemethoden
Ceroplastol is synthesized through a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 2,4-dimethylphenol with butyric anhydride, which results in the formation of 2,4-dimethylphenyl butyrate. This compound is then reacted with thionyl chloride to produce 2,4-dimethylphenyl butyryl chloride. Finally, this compound is reacted with sodium methoxide to produce Ceroplastol.
Eigenschaften
CAS-Nummer |
18674-12-9 |
|---|---|
Produktname |
Ceroplastol |
Molekularformel |
C25H40O |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-en-1-ol |
InChI |
InChI=1S/C25H40O/c1-17(16-26)7-6-8-18(2)22-13-14-25(5)15-23-20(4)9-11-21(23)19(3)10-12-24(22)25/h7,10,18,21-24,26H,4,6,8-9,11-16H2,1-3,5H3/b17-7+,19-10-/t18-,21-,22+,23+,24+,25-/m0/s1 |
InChI-Schlüssel |
RMOFCIYZKYVKBR-HNSODFLGSA-N |
Isomerische SMILES |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/CO |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |
Kanonische SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)






![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)